Apiin demonstrates significant antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS) that contribute to cellular damage and various diseases [].
Research suggests Apiin possesses anti-inflammatory properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and enzymes [].
Apiin exhibits neuroprotective effects. Studies indicate it may protect neurons from damage caused by oxidative stress and inflammation, potentially beneficial for neurodegenerative diseases [].
Apiin is being investigated for its potential role in various health conditions, including:
Apiin is a naturally occurring flavonoid, specifically a diglycoside of apigenin, predominantly found in plants such as parsley, celery, and chamomile. Its chemical structure comprises a glycoside moiety at carbon-7 of apigenin, which is represented as O-β-D-apiofuranosyl(→)2-β-D-glucosyl. This unique configuration allows apiin to exhibit distinct properties and biological activities that contribute to its significance in both nutrition and pharmacology .
Apiin exhibits several biological activities that contribute to its health benefits:
Apiin can be synthesized through various methods:
Apiin has several applications across various fields:
Apiin shares structural similarities with several other flavonoid glycosides. Here are some notable compounds for comparison:
Compound | Structure Type | Key Features |
---|---|---|
Apigenin | Flavone | Aglycone form of apiin; known for strong antioxidant properties. |
Luteolin | Flavone | Exhibits anti-inflammatory and anticancer effects; similar glycosylation patterns. |
Rutin | Flavonol | Contains a quercetin aglycone; widely studied for cardiovascular benefits. |
Quercetin | Flavonol | Known for its anti-inflammatory and antihistamine properties; often compared with apigenin. |
Uniqueness of Apiin: Unlike many other flavonoids, apiin's unique glycoside structure not only enhances its solubility but also contributes to its specific biological activities and health benefits. This structural distinction allows apiin to play a unique role in plant biology and human health compared to its counterparts.
The primary sources of apiin are found within the Apiaceae family, commonly known as the carrot, celery, or parsley family [5] [6]. This family comprises 434 genera and approximately 3,700 species of mostly aromatic flowering plants characterized by hollow stems, taproots, and flat-topped flower clusters known as umbels [5]. Within this family, celery (Apium graveolens) and parsley (Petroselinum crispum) represent the most significant producers of apiin, accumulating this compound in concentrations ranging from 0.4% to 1.5% and 1.5% to 3.7% of dry weight, respectively [7] [4].
The distribution of apiin extends beyond the Apiaceae family through convergent evolution, appearing in phylogenetically distant plant families including Asteraceae, Solanaceae, and Fabaceae [8] [7]. This sporadic distribution suggests that apiose-containing compounds have evolved independently in different plant lineages, presumably as evolutionary consequences of local adaptation to specific environmental pressures [4].
Within the Apiaceae family, several related species produce apiin alongside other apiose-containing flavonoid glycosides. These include luteolin-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside and chrysoeriol-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside, which are biosynthesized in both celery and parsley [7] [4]. The production of these compounds in celery reaches remarkable concentrations, with apigenin glycosides comprising 54% of total flavonoid content, chrysoeriol glycosides accounting for 23%, and luteolin glycosides representing 23%, with more than 99% of these compounds existing in their apiosylated forms [4].
Analysis of flavone concentrations in dried herbs reveals that parsley contains exceptionally high levels of apigenin and its glycosides, ranging from 1,200 to 1,350 mg per 100 g dry weight [9]. The predominant apigenin conjugates in parsley are apigenin 7-O-malonyl apiosylglucoside (malonylapiin) and apigenin 7-O-apiosylglucoside (apiin) [9].
Apiin accumulation in celery exhibits distinct developmental patterns that correlate closely with plant growth stages and environmental conditions. Research conducted on celery cultivar 'New Cornell 619' has revealed that apiin content demonstrates significant variation across developmental stages, with concentrations reaching up to 5.6 mg per gram fresh weight during specific growth phases [7] [4].
The developmental profile of apiin accumulation in celery true leaves follows a characteristic pattern across seven distinct stages: stage 1 (less than 0.5 cm), stage 2 (0.5 to 1 cm), stage 3 (1 to 1.5 cm), stage 4 (1.5 to 2 cm), stage 5 (2 to 2.5 cm), stage 6 (2.5 to 3 cm), and stage 7 (more than 3 cm). Apiin content reaches its highest levels during stage 1 and subsequently decreases throughout the later developmental stages [7]. Among different plant tissues including true leaves, stems, roots, and seeds, apiin content is consistently highest in the true leaves [7].
In parsley, similar developmental patterns have been observed, with the highest accumulation of flavonoid 7-O-apiosylglucosides occurring during the 0.5-1.0 cm leaf developmental stage, followed by a gradual decrease as development progresses [10]. Seeds demonstrate notably high flavonoid 7-O-apiosylglucoside content, which likely reflects the accumulation of compounds biosynthesized during seed development rather than active biosynthesis at the time of analysis [10].
Environmental factors and seasonal variations significantly influence apiin accumulation patterns. Mediterranean plants, including members of the Apiaceae family, experience strong seasonal variability in precipitation and temperature, which profoundly affects their physiological performance and secondary metabolite production [11]. These environmental changes can induce modifications in leaf biochemical traits, including flavonoid compounds, that affect plant response and adaptation to variable conditions [11].
The biosynthesis of apiin involves a complex enzymatic pathway that requires the coordinated action of multiple specialized enzymes. The final steps of apiin biosynthesis involve two critical glycosyltransferases: apigenin 7-O-β-glucosyltransferase (GlcT) and apigenin 7-O-β-glucoside β1-2 apiosyltransferase (ApiT) [4] [10].
The first glycosylation step is catalyzed by glucosyltransferase, which transfers glucose from UDP-α-glucose to the 7-O-position of apigenin via a β-linkage, producing apigenin 7-O-glucoside [10]. In parsley, this enzyme (PcGlcT) has been identified as UGT88Z2, exhibiting optimal activity at pH 9 and 25°C [10]. The enzyme demonstrates strict substrate specificity for UDP-glucose as the sugar donor and shows preferential activity toward flavones such as luteolin and apigenin, followed by quercetin and naringenin [10].
The kinetic parameters of PcGlcT reveal efficient catalytic properties with Km and kcat values of 320 ± 70 μM and 0.62 ± 0.05 s⁻¹ for apigenin, and 610 ± 110 μM and 0.62 ± 0.05 s⁻¹ for UDP-glucose, respectively [10]. These parameters demonstrate higher catalytic efficiency compared to most other characterized apigenin glucosyltransferases [10].
The second and final step in apiin biosynthesis is catalyzed by apiosyltransferase (ApiT), which transfers apiose residues from UDP-α-apiose to apigenin 7-O-glucoside via a β1,2-linkage [4] [10]. The celery apiosyltransferase (AgApiT, UGT94AX1) represents the first plant apiosyltransferase to be biochemically characterized and demonstrates strict substrate specificity for UDP-apiose as the sugar donor [7] [4].
AgApiT exhibits remarkable substrate specificity, with Km and kcat values of 8.6 ± 0.6 μM and 0.65 ± 0.01 × 10⁻³ s⁻¹ for UDP-apiose, and 15 ± 3 μM and 0.88 ± 0.05 × 10⁻³ s⁻¹ for apigenin 7-O-glucoside [7]. The enzyme demonstrates high affinity for 7-O-glucosides of flavones and flavonols, including apigenin, quercetin, luteolin, and chrysoeriol, but shows negligible activity toward flavanone 7-O-glucosides [7].
Three amino acid residues—Ile139, Phe140, and Leu356—have been identified as crucial for the recognition of UDP-apiose by AgApiT [7] [4]. Site-directed mutagenesis studies reveal that substitution of these residues significantly reduces or eliminates enzyme activity, highlighting their importance in substrate binding and catalytic function [7].
The parsley apiosyltransferase (PcApiT, UGT94AX2) shares 78% amino acid sequence similarity with AgApiT and demonstrates similar substrate specificities [10]. PcApiT exhibits Km and kcat values of 81 ± 20 μM and 3.2 ± 0.3 × 10⁻³ s⁻¹ for apigenin 7-O-glucoside, and 360 ± 40 μM and 4.5 ± 0.2 × 10⁻³ s⁻¹ for UDP-apiose [10].
The genetic regulation of apiin biosynthesis involves coordinated expression of multiple genes encoding enzymes in the flavonoid biosynthetic pathway. Transcriptional regulation plays a crucial role in controlling the temporal and spatial patterns of apiin accumulation in both celery and parsley.
In celery, the expression profile of UGT94AX1 (AgApiT) demonstrates strong correlation with apiin accumulation patterns. Gene expression analysis reveals that UGT94AX1 expression increases during early leaf developmental stages, peaks at developmental stage 2 (0.5 to 1 cm), and subsequently decreases from stages 3 to 7 [7]. This expression pattern closely parallels that of AgFNSI, which encodes flavone synthase I involved in apigenin biosynthesis [7].
RNA-sequencing analysis of celery tissues has provided quantitative data on the expression levels of genes involved in apiin biosynthesis. Among glycoside-specific glycosyltransferases (GGTs) belonging to UGT79, UGT91, and UGT94 families, Agr35256-1 (UGT94AX1) demonstrates by far the highest expression levels, with Transcripts Per Million (TPM) values of 208.28, 132.82, and 214.80 across different RNA-sequencing datasets [7].
Gene ID | UGT Family | TPM Values |
---|---|---|
Agr35256-1 (UGT94AX1) | UGT94 | 208.28, 132.82, 214.80 |
Agr23228 | UGT79 | 17.87, 24.36, 20.15 |
Agr31697 | UGT94 | 4.40, 3.92, 3.14 |
Tissue-specific expression analysis demonstrates that UGT94AX1 is highly expressed in true leaves compared to other tissues including stems, roots, and seeds [7]. This tissue-specific expression pattern correlates with the distribution of apiin content, which is highest in true leaves [7].
In parsley, similar regulatory patterns have been identified for genes involved in apiin biosynthesis. The expression levels of PcGlcT and PcApiT are highest in true leaves but remain low in seeds, roots, and stems [10]. During true-leaf developmental stages, expression of both genes is elevated at the 0.5-1.0 cm stage and decreases gradually as development progresses [10]. These expression profiles closely mirror those of PcFNSI, suggesting coordinated transcriptional regulation of the apiin biosynthetic pathway [10].
Transcriptome analysis of parsley has revealed specific expression patterns for apiin biosynthetic genes. PcGlcT (Ubk32id1456, UGT88Z2) demonstrates the highest expression among glucosyltransferase candidates with a TPM value of 59.7 [10]. Similarly, PcApiT (Ubk32id4398, UGT94AX2) shows the highest expression among apiosyltransferase candidates with a TPM value of 147.1 [10].
Enzyme | Gene ID | UGT Family | TPM Value |
---|---|---|---|
PcGlcT | Ubk32id1456 | UGT88 | 59.7 |
PcApiT | Ubk32id4398 | UGT94 | 147.1 |
The transcriptional regulation of apiin biosynthesis appears to involve MYB transcription factors. In celery, AgMYB12 has been identified as a novel R2R3-MYB transcription factor that regulates apigenin accumulation by interacting with the AgFNS gene promoter [12]. Homologous overexpression of AgMYB12 induces upregulation of AgFNS gene expression and accumulation of apigenin and luteolin in celery [12]. Additionally, the expression levels of other apigenin biosynthesis-related genes, including AgPAL, AgCHI, AgCHS, Ag4CL, and AgC4H, increase in transgenic celery plants overexpressing AgMYB12 [12].
Phylogenetic analysis of AgMYB12 demonstrates that it belongs to the flavonoid branch and contains two flavonoid-related motifs, SG7 and SG7-2, sharing a highly conserved R2R3 domain with flavonoid-related MYB transcription factors [12]. This suggests that AgMYB12 acts as a positive regulator of apigenin biosynthesis and specifically activates expression of the AgFNS gene [12].
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